Homogentisic acid

Catalog No.
S8086778
CAS No.
71694-00-3
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homogentisic acid

CAS Number

71694-00-3

Product Name

Homogentisic acid

IUPAC Name

2-(2,5-dihydroxyphenyl)acetic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)

InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)CC(=O)O)O

Solubility

850 mg/mL at 25 °C

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O

Description

Homogentisic acid is a dihydroxyphenylacetic acid having the two hydroxy substituents at the 2- and 5-positions. It has a role as a human metabolite and a plant metabolite. It is a dihydroxyphenylacetic acid and a member of hydroquinones. It is functionally related to a phenylacetic acid. It is a conjugate acid of a homogentisate.
Homogentisic acid is a natural product found in Penicillium commune, Penicillium simplicissimum, and other organisms with data available.
Homogentisic acid is an intermediate of the metabolic breakdown of tyrosine and phenylalanine; it occurs in the urine in cases of alkaptonuria. (OMIN 203500) Homogentisic acid is the primary precursor of melanin synthesis in Vibrio cholerae.
Dihydroxyphenylacetic acid with hydroxyls at the 2 and 5 positions of the phenyl ring.

Homogentisic acid (HGA) has limited applications in scientific research beyond its role as a biomarker for the rare genetic disorder Alkaptonuria []. However, research on HGA focuses on two main areas:

  • Understanding Alkaptonuria

    Since HGA buildup is a defining characteristic of Alkaptonuria, studying its metabolism and interaction with tissues helps researchers understand the disease process. This knowledge is crucial for developing better diagnostic tools and treatment strategies [, ].

  • Developing Diagnostic Methods

    Elevated levels of HGA in urine are a primary diagnostic indicator for Alkaptonuria. Research explores methods for efficient and accurate detection of HGA in urine samples. This includes exploring alternative sampling methods like dried blood spots or microsampling devices for improved patient experience and easier sample collection [].

Here are some additional points to consider:

  • HGA Stability: Research has investigated the stability of HGA in different storage conditions to ensure accurate measurement in urine samples. Studies show HGA degrades readily at room temperature and under light exposure. However, it remains stable when stored at cold temperatures and protected from light [].
  • HGA as a Model Compound: Due to its reactive nature, HGA can be used as a model compound in studies investigating protein crosslinking and the formation of advanced glycation end products (AGEs) – protein-sugar structures implicated in aging and various diseases [].

Homogentisic acid, chemically known as 2,5-dihydroxyphenylacetic acid, is a phenolic compound that plays a significant role in the metabolic pathways of aromatic amino acids, specifically phenylalanine and tyrosine. It is produced through the enzymatic conversion of 4-hydroxyphenylpyruvate by the enzyme 4-hydroxyphenylpyruvate dioxygenase. In normal metabolic processes, homogentisic acid is further degraded by the enzyme homogentisic acid oxidase into maleylacetoacetic acid, which is subsequently converted into fumaric and acetoacetic acids .

In individuals with alkaptonuria, a rare genetic disorder caused by mutations in the HGD gene that encodes for homogentisic acid oxidase, homogentisic acid accumulates in the body. This accumulation leads to a variety of health issues, including darkening of urine upon exposure to air (due to oxidation) and deposits of pigment in connective tissues, resulting in conditions such as arthritis and ochronosis .

  • Oxidation: Homogentisic acid can be oxidized to form alkapton, which is a dark pigment. This reaction is accelerated under alkaline conditions and involves the generation of reactive oxygen species, including superoxide and hydrogen peroxide .
  • Polymerization: The oxidation and polymerization of homogentisic acid lead to the formation of pigments that can accumulate in various tissues, contributing to the symptoms associated with alkaptonuria .
  • Autoxidation: In a physiological environment, homogentisic acid can autoxidize to produce reactive oxygen species such as hydroxyl radicals, which are implicated in tissue damage and inflammation .

Homogentisic acid can be synthesized through several methods:

  • Biotechnological Synthesis: Microbial fermentation using specific strains such as Yarrowia lipolytica has been explored for producing homogentisic acid from simpler substrates. This method takes advantage of the organism's natural metabolic pathways .
  • Chemical Synthesis: Laboratory synthesis typically involves multi-step organic reactions starting from phenolic compounds or their derivatives. The exact synthetic pathway may vary based on the desired purity and yield .

Homogentisic acid has several applications:

  • Research Tool: It serves as a substrate in biochemical assays to study enzyme activity related to tyrosine metabolism .
  • Medical Research: Understanding its role in alkaptonuria has implications for developing treatments or management strategies for this genetic disorder. For instance, nitisinone is used clinically to lower homogentisic acid levels in patients with alkaptonuria .
  • Pigment Production: Its oxidative products have been studied for potential use in creating natural pigments for various applications .

Research into the interactions involving homogentisic acid reveals:

  • Reactive Oxygen Species Generation: Studies indicate that homogentisic acid can stimulate the production of reactive oxygen species through autoxidation processes. This generation is significant in understanding its role in oxidative stress-related diseases .
  • Enzymatic Interactions: Homogentisic acid interacts with various enzymes involved in its metabolism. Deficiencies or mutations affecting these enzymes lead to its accumulation and associated disorders .

Several compounds are structurally or functionally similar to homogentisic acid:

CompoundStructure/FunctionalityUnique Aspects
4-HydroxyphenylpyruvatePrecursor in the same metabolic pathwayDirectly involved in the synthesis of homogentisic acid
Alkapton (homogentisate)Oxidized form of homogentisic acidCauses dark pigmentation; accumulates in tissues leading to ochronosis
TyrosineAmino acid precursor for homogentisic acidEssential amino acid involved in protein synthesis; not directly implicated in alkaptonuria
DihydroxyphenylalaninePrecursor for melanin synthesisInvolved in pigmentation; different metabolic pathway compared to homogentisic acid

The uniqueness of homogentisic acid lies primarily in its role as an intermediate metabolite specifically linked to alkaptonuria and its distinctive pathological consequences due to accumulation within the body.

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

168.04225873 g/mol

Monoisotopic Mass

168.04225873 g/mol

Heavy Atom Count

12

Melting Point

153 °C

UNII

NP8UE6VF08

Vapor Pressure

0.00000082 [mmHg]

Wikipedia

Homogentisic_acid

General Manufacturing Information

Benzeneacetic acid, 2,5-dihydroxy-: ACTIVE

Dates

Modify: 2023-11-23

Homogentisic Acid-Based Whole-Cell Biosensor for Detection of Alkaptonuria Disease

Rajat Dhyani, Krishna Shankar, Ankita Bhatt, Shubham Jain, Ajmal Hussain, Naveen Kumar Navani
PMID: 33655752   DOI: 10.1021/acs.analchem.0c04914

Abstract

Clinicians require simple quantitative tools for the detection of homogentisic acid in alkaptonuria patients, a rare inherited disorder of amino acid metabolism. In this study, we report a whole-cell biosensor for homogentisic acid to detect alkaptonuria disease through the expression of green fluorescence protein. The assay system utilizes a promoter sequence (hmgA) isolated from the
genome. To increase the sensitivity, the sensor module harboring
was further transformed into various transposon mutants debilitated in steps involved in the metabolism of phenylalanine and tyrosine via homogentisic acid as a central intermediate. The proposed biosensor was further checked for analytical features such as sensitivity, selectivity, linearity, and precision for the quantification of homogentisic acid in spiked urine samples. The limit of detection for the developed biosensor was calculated to be 3.9 μM, which is comparable to that of the various analytical techniques currently in use. The sensor construct showed no interference from all of the amino acids and its homolog molecules. The accuracy and precision of the proposed biosensor were validated using high-performance liquid chromatography (HPLC) with satisfactory results.


[A male with black cartilage]

David Visser, Jan A N Verhaar
PMID: 33651519   DOI:

Abstract

A 52-year-old men suffered from osteoarthritis of the knee. During knee replacement surgery, the remaining cartilage appeared black. This discoloration and early degeneration of the cartilage is characteristic for the metabolic disorder alkaptonuria in which homogentisic acid accumulates in the body.


[Alkaptonuria detected during knee arthroplasty treatment]

Christian Kaare Paaskesen, Christian Hofbauer
PMID: 33000720   DOI:

Abstract

Alkaptonuria (AKU) is a rare autosomal-recessive disease in the tyrosine metabolism pathway. AKU is due to a mutation of a gene coding for homogentisate dioxygenase, causing accumulation of homogentisic acid leading to a painful multisystemic disease. Damage to cartilage tissue is especially significant, and weight-bearing joints often require arthroplasty. Nitisinone, a drug already used in treatment of hereditary tyrosinaemia, could be approved for treatment of AKU. This case report describes the occurrence of AKU discovered in two brothers in connection with hip and knee arthroplasty.


Cervical Spondylotic Myelopathy Secondary to Ochronotic Vertebral Arthropathy

Wladimir Bocca Vieira de Rezende Pinto, Igor Braga Farias, Bruno de Mattos Lombardi Badia, José Marcos Vieira de Albuquerque Filho, Roberta Ismael Lacerda Machado, Paulo Victor Sgobbi de Souza, Acary Souza Bulle Oliveira
PMID: 33568539   DOI: 10.1212/WNL.0000000000011663

Abstract




HPLC with electrochemical detection for determining homogentisic acid and its application to urine from rats fed tyrosine-enriched food

Takuho Kishi, Akira Kotani, Tomonari Umemura, Hideki Hakamata
PMID: 32305737   DOI: 10.1016/j.jpba.2020.113253

Abstract

A highly sensitive method for determining urine homogentisic acid (HGA) is required to provide adequate diagnosis and therapy for alkaptonuria in early stages. In this study, we developed a highly sensitive high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for determining HGA in urine. In order to obtain a chromatogram of HGA by HPLC-ECD, an oxidation current was monitored at +0.5 V vs. Ag/AgCl. The peak heights of HGA showed linearity (r = 0.999) ranging from 4.2 ng/mL to 168 ng/mL, and the detection limit was 1.2 ng/mL (signal-to-noise ratio, S/N = 3). In recovery tests using human control urine spiked with an HGA standard, the recoveries of HGA were more than 93.2 %, and the relative standard deviations (n = 6) were less than 1.9 %. As an in vivo application using male Wistar rats, the level of urine HGA, which was metabolized from tyrosine in tyrosine-enriched food, was determined by this HPLC-ECD method. The determination of HGA in urine by this HPLC-ECD method requires only 0.1 mL of a rat urine specimen and simple sample preparation consisting of dilution and filtration.


Mechanisms involved in the unbalanced redox homeostasis in osteoblastic cellular model of Alkaptonuria

Maria Lucia Schiavone, Alessandra Pecorelli, Brittany Woodby, Francesca Ferrara, Erika Pambianchi, Annalisa Santucci, Giuseppe Valacchi
PMID: 32502471   DOI: 10.1016/j.abb.2020.108416

Abstract

Alkaptonuria (AKU) is a rare metabolic disease correlated with the deficiency of homogentisate 1,2-dioxygenase and leading to an accumulation of the metabolite homogentisic acid (HGA) which can be subjected to oxidation and polymerization reactions. These events are considered a trigger for the induction of oxidative stress in AKU but, despite the large description of an altered redox status, the underlying pathogenetic processes are still unstudied. In the present study, we investigated the molecular mechanisms responsible for the oxidative damage present in an osteoblast-based cellular model of AKU. Bone, in fact, is largely affected in AKU patients: severe osteoclastic resorption, osteoporosis, even for pediatric cases, and an altered rate of remodeling biomarkers have been reported. In our AKU osteoblast cell model, we found a clear altered redox homeostasis, determined by elevated hydrogen peroxide (H
O
) levels and 4HNE protein adducts formation. These findings were correlated with increased NADPH oxidase (NOX) activity and altered mitochondrial respiration. In addition, we observed a decreased activity of superoxide dismutase (SOD) and reduced levels of thioredoxin (TRX) that parallel the decreased Nrf2-DNA binding. Overall, our results reveal that HGA is able to alter the cellular redox homeostasis by modulating the endogenous ROS production via NOX activation and mitochondrial dysfunctions and impair the cellular response mechanism. These findings can be useful for understanding the pathophysiology of AKU, not yet well studied in bones, but which is an important source of comorbidities that affect the life quality of the patients.


Efficacy and safety of once-daily nitisinone for patients with alkaptonuria (SONIA 2): an international, multicentre, open-label, randomised controlled trial

Lakshminarayan R Ranganath, Eftychia Eirini Psarelli, Jean-Baptiste Arnoux, Daniela Braconi, Michael Briggs, Anders Bröijersén, Nadia Loftus, Helen Bygott, Trevor F Cox, Andrew S Davison, Jane P Dillon, Michael Fisher, Richard FitzGerald, Federica Genovese, Helena Glasova, Anthony K Hall, Andrew T Hughes, Juliette H Hughes, Richard Imrich, Jonathan C Jarvis, Milad Khedr, Dinny Laan, Kim-Hanh Le Quan Sang, Emily Luangrath, Ol'ga Lukáčová, Anna M Milan, Alpesh Mistry, Vanda Mlynáriková, Brendan P Norman, Birgitta Olsson, Nicholas P Rhodes, Jozef Rovenský, Mattias Rudebeck, Annalisa Santucci, Ella Shweihdi, Ciarán Scott, Jana Sedláková, Nicolas Sireau, Roman Stančík, Johan Szamosi, Sophie Taylor, Christa van Kan, Sobhan Vinjamuri, Eva Vrtíková, Chris Webb, Elizabeth West, Elizabeth Záňová, Andrea Zatkova, James A Gallagher
PMID: 32822600   DOI: 10.1016/S2213-8587(20)30228-X

Abstract

Alkaptonuria is a rare, genetic, multisystem disease characterised by the accumulation of homogentisic acid (HGA). No HGA-lowering therapy has been approved to date. The aim of SONIA 2 was to investigate the efficacy and safety of once-daily nitisinone for reducing HGA excretion in patients with alkaptonuria and to evaluate whether nitisinone has a clinical benefit.
SONIA 2 was a 4-year, open-label, evaluator-blind, randomised, no treatment controlled, parallel-group study done at three sites in the UK, France, and Slovakia. Patients aged 25 years or older with confirmed alkaptonuria and any clinical disease manifestations were randomly assigned (1:1) to receive either oral nitisinone 10 mg daily or no treatment. Patients could not be masked to treatment due to colour changes in the urine, but the study was evaluator-blinded as far as possible. The primary endpoint was daily urinary HGA excretion (u-HGA
) after 12 months. Clinical evaluation Alkaptonuria Severity Score Index (cAKUSSI) score was assessed at 12, 24, 36, and 48 months. Efficacy variables were analysed in all randomly assigned patients with a valid u-HGA
measurement at baseline. Safety variables were analysed in all randomly assigned patients. The study was registered at ClinicalTrials.gov (
).
Between May 7, 2014, and Feb 16, 2015, 139 patients were screened, of whom 138 were included in the study, with 69 patients randomly assigned to each group. 55 patients in the nitisinone group and 53 in the control group completed the study. u-HGA
at 12 months was significantly decreased by 99·7% in the nitisinone group compared with the control group (adjusted geometric mean ratio of nitisinone/control 0·003 [95% CI 0·003 to 0·004], p<0·0001). At 48 months, the increase in cAKUSSI score from baseline was significantly lower in the nitisinone group compared with the control group (adjusted mean difference -8·6 points [-16·0 to -1·2], p=0·023). 400 adverse events occurred in 59 (86%) patients in the nitisinone group and 284 events occurred in 57 (83%) patients in the control group. No treatment-related deaths occurred.
Nitisinone 10 mg daily was well tolerated and effective in reducing urinary excretion of HGA. Nitisinone decreased ochronosis and improved clinical signs, indicating a slower disease progression.
European Commission Seventh Framework Programme.


Cardiovascular ochronosis

Nuvaira Ather, William C Roberts
PMID: 32473412   DOI: 10.1016/j.carpath.2020.107219

Abstract

In this review, we summarize previously reported case reports (n=66) in which the presence of ochronotic pigment was found in one or more cardiovascular structures either at necropsy or after operative excision of a cardiac valve or portions of arteries or both. As illustration, we describe black pigment in operatively excised aortic valves and aorta in 2 patients, both probably examples of secondary ochronosis. Ochronosis appears to have fascinated a number of prominent historical figures in medicine, and this review also summarizes their important contributions to this topic.


Explore Compound Types